3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one
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Overview
Description
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a complex organic compound featuring an imidazole ring, a methoxyphenyl group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with cyclohexanone to form a chalcone intermediate. This intermediate then undergoes a Michael addition with an imidazole derivative, followed by cyclization to yield the final product. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole or methoxyphenyl derivatives.
Scientific Research Applications
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxaldehyde and 2-(1H-imidazol-4-yl)ethanol share structural similarities.
Methoxyphenyl derivatives: Compounds such as 4-methoxybenzaldehyde and 4-methoxyphenylacetic acid.
Uniqueness
3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its combination of an imidazole ring, a methoxyphenyl group, and a cyclohexenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H21N3O2/c1-23-18-4-2-13(3-5-18)14-8-16(10-17(22)9-14)20-7-6-15-11-19-12-21-15/h2-5,10-12,14,20H,6-9H2,1H3,(H,19,21) |
InChI Key |
ROLRBKSKEUZVJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CN=CN3 |
Origin of Product |
United States |
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